![molecular formula C9H11N3 B1377801 1-(Azidomethyl)-2,4-dimethylbenzene CAS No. 861600-72-8](/img/structure/B1377801.png)
1-(Azidomethyl)-2,4-dimethylbenzene
Overview
Description
1-(Azidomethyl)-2,4-dimethylbenzene (1-ADM) is a synthetic organic compound that is widely used in scientific research. It is a derivative of benzene and is composed of two methyl and one azido groups. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 170.17 g/mol. Its chemical formula is C8H10N3. 1-ADM is used in various scientific research applications, including its role as a substrate for various enzymes and as a reagent in organic synthesis.
Scientific Research Applications
Explosive Materials Development
There is interest in developing novel melt-castable compounds with melting points suitable for explosive materials. While not directly mentioned, compounds like 1-(Azidomethyl)-2,4-dimethylbenzene could contribute to this field due to their azide groups .
Synthesis of Heterocycles
Organic azides are used to synthesize various heterocycles, such as pyrroles and pyrazoles. The azide group in 1-(Azidomethyl)-2,4-dimethylbenzene could be involved in these syntheses .
Versatile Chemistry Reactions
The exceptional reactivity of the azide group makes it versatile in chemistry and material sciences, particularly in regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
Synthesis of Azidomethyl Compounds
To synthesize azidomethyl compounds like 1-(Azidomethyl)-2,4-dimethylbenzene, hydroxymethyl compounds are converted using thionyl chloride with high yields .
properties
IUPAC Name |
1-(azidomethyl)-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-4-9(6-11-12-10)8(2)5-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLQWYPWXTZLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-2,4-dimethylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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